molecular formula C27H28N4O B6140614 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine

Numéro de catalogue B6140614
Poids moléculaire: 424.5 g/mol
Clé InChI: BQVSECBBYKNYHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine, also known as DPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DPMP is a piperazine derivative that has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain.

Mécanisme D'action

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine exerts its pharmacological effects by binding to and activating the dopamine D3 receptor. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been shown to increase dopamine release in these pathways, which may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been shown to exhibit a number of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior in animal models of addiction. 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. However, further research is needed to fully elucidate the biochemical and physiological effects of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has several advantages for use in laboratory experiments. It is a highly selective tool compound that can be used to study the role of the dopamine D3 receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has some limitations for use in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in long-term studies.

Orientations Futures

There are several future directions for research on 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine. One area of future research is to further elucidate the biochemical and physiological effects of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine in animal models. Another area of future research is to investigate the potential therapeutic effects of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine in humans. 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has shown promise as a potential treatment for addiction, schizophrenia, and Parkinson's disease, but further research is needed to determine its safety and efficacy in humans. Additionally, future research could focus on the development of new compounds that target the dopamine D3 receptor, which could have potential applications in the treatment of various neurological disorders.

Méthodes De Synthèse

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine can be synthesized using a multistep synthetic route that involves the reaction of 1-methyl-4-phenylpiperazine with diphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-chloro-1,2,4-oxadiazole in the presence of a base such as triethylamine. The synthesis of 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine is relatively straightforward and can be carried out using standard laboratory techniques.

Applications De Recherche Scientifique

4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been extensively studied in vitro and in vivo for its potential applications in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been used as a tool compound to study the role of the dopamine D3 receptor in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.

Propriétés

IUPAC Name

3-benzhydryl-5-[(4-methyl-3-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-30-17-18-31(19-24(30)21-11-5-2-6-12-21)20-25-28-27(29-32-25)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24,26H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVSECBBYKNYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)CC3=NC(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methyl-2-phenylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.